

A Comparative Review of LY2452473 (OPK-88004) Clinical Trial Outcomes

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Compound of Interest

Compound Name: LY2452473

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial outcomes for **LY2452473**, also known as OPK-88004, a nonsteroidal selective androgen receptor modulator (SARM). The data presented is intended to offer an objective comparison with other therapeutic alternatives, supported by available experimental data.

Introduction to LY2452473

LY2452473 is an orally bioavailable SARM designed to selectively target androgen receptors in anabolic tissues such as muscle and bone, while minimizing androgenic effects on tissues like the prostate.^[1] Its development has primarily focused on addressing conditions related to hypogonadism and muscle wasting.

Clinical Trial Data Summary

The clinical development of **LY2452473** has included at least two key studies: a Phase I trial in healthy volunteers (NCT01275157) and a Phase II trial in men who have undergone radical prostatectomy for prostate cancer (NCT02499497).

Phase II Clinical Trial (NCT02499497) in Prostate Cancer Survivors

This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of **LY2452473** in men with androgen deficiency following radical prostatectomy.[\[2\]](#)[\[3\]](#) Participants received daily oral doses of 1 mg, 5 mg, or 15 mg of **LY2452473** or a placebo for 12 weeks.[\[3\]](#)

Key Findings:

- **Body Composition:** **LY2452473** demonstrated a dose-dependent increase in whole-body and appendicular lean mass and a significant decrease in percent body fat compared to placebo.[\[2\]](#)[\[3\]](#)
- **Sexual Function and Physical Performance:** The trial did not show significant improvements in sexual symptoms, including sexual activity, desire, or erectile function, nor in measures of physical performance when compared to the placebo group.[\[2\]](#)[\[3\]](#)
- **Safety Profile:** The treatment was found to be safe and was not associated with prostate-specific antigen (PSA) recurrence.[\[2\]](#)[\[3\]](#) Notably, in phase 1 studies, administration of OPK-88004 suppressed PSA in healthy men.[\[2\]](#)

Quantitative Outcomes from the Phase II Trial:

Outcome Measure	Placebo	1 mg LY2452473	5 mg LY2452473	15 mg LY2452473	p-value (dose-related effect)
Change in Whole-Body Lean Mass	-	-	-	-	<0.001[2][3]
Change in Appendicular Lean Mass	-	-	-	-	<0.001[2][3]
Change in Percent Body Fat	-	-	-	-	<0.001[2][3]
Change in Sexual Activity Score	No significant difference among groups	-	-	-	0.73[2][3]
Change in Erectile Function Domain Score	No significant difference among groups	-	-	-	0.73[2][3]
Change in Sexual Desire Domain Score	No significant difference among groups	-	-	-	0.73[2][3]

Specific mean change values were not consistently reported across all sources.

Phase I Clinical Trial (NCT01275157) in Healthy Volunteers

While detailed quantitative data from the Phase I study are not readily available in published literature, reports from scientific meetings indicate that **LY2452473** demonstrated anabolic effects in healthy volunteers. Key reported findings include significant increases in calf muscle area and lean body mass. The treatment was also associated with a dose-dependent decrease in high-density lipoprotein (HDL) cholesterol.

Comparison with Alternative Therapies

Direct head-to-head clinical trials comparing **LY2452473** with other SARMs or testosterone replacement therapy (TRT) are not available in the published literature. Therefore, an indirect comparison is presented based on findings from separate clinical trials of other agents.

Testosterone Replacement Therapy (TRT)

TRT is a standard treatment for hypogonadism and has been shown to improve muscle mass, bone density, and sexual function in androgen-deficient men. However, concerns remain regarding its potential risks, particularly in men with a history of prostate cancer.

Feature	LY2452473 (based on NCT02499497)	Testosterone Replacement Therapy (General Findings)
Efficacy on Muscle Mass	Dose-dependent increase in lean body mass. [2] [3]	Generally effective in increasing muscle mass.
Efficacy on Sexual Function	No significant improvement observed. [2] [3]	Often improves libido and erectile function.
Prostate Safety	No PSA recurrence observed in prostate cancer survivors. [2] [3]	Use is often contraindicated in men with a history of prostate cancer due to concerns about stimulating cancer growth.
Administration	Oral. [3]	Various formulations (gels, injections, patches, pellets).

Other Selective Androgen Receptor Modulators

Several other SARMs have been evaluated in clinical trials for various indications. For context, a brief comparison with Ostarine (MK-2866/Enobosarm), one of the more extensively studied SARMs, is provided.

Feature	LY2452473 (OPK-88004)	Ostarine (MK-2866/Enobosarm)
Primary Indications Studied	Hypogonadism, symptom management in prostate cancer survivors.[3]	Muscle wasting in cancer patients, stress urinary incontinence.
Effect on Lean Body Mass	Demonstrated dose-dependent increases.[2][3]	Consistently shown to increase lean body mass in clinical trials.
Reported Side Effects	Generally well-tolerated; dose-dependent decrease in HDL.	Generally well-tolerated; transient elevations in liver enzymes have been reported.

Experimental Protocols

Methodology of the Phase II Clinical Trial (NCT02499497)

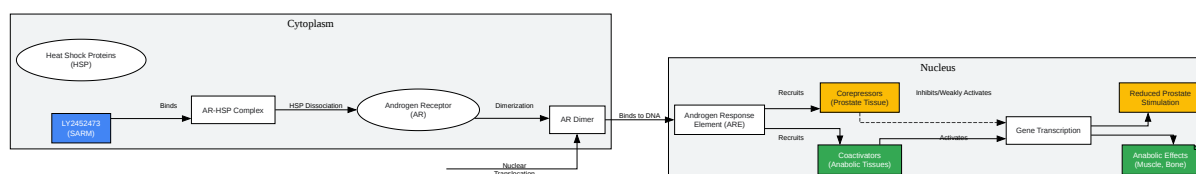
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2]
- Participants: 114 men aged 19 years and older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, had an undetectable PSA (<0.1 ng/mL) for at least two years, and were experiencing symptoms of testosterone deficiency.[3]
- Intervention: Participants were randomized to receive a daily oral dose of placebo, 1 mg, 5 mg, or 15 mg of **LY2452473** for 12 weeks.[3]
- Outcome Measures:
 - Primary Outcome: Change in sexual activity score as assessed by the Psychosexual Daily Questionnaire (PDQ).
 - Secondary Outcomes: Changes in sexual desire and erectile function (also assessed by the PDQ), body composition (measured by dual-energy X-ray absorptiometry - DXA),

muscle strength, physical function, mood, fatigue, and bone turnover markers.[3] Safety was monitored through regular assessment of adverse events and PSA levels.[3]

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway for SARMs

LY2452473, as a SARM, selectively binds to the androgen receptor (AR). In target tissues like muscle and bone, it acts as an agonist, initiating a cascade of events that lead to anabolic effects. In contrast, in tissues like the prostate, it is designed to have antagonistic or weaker agonistic effects, thereby minimizing unwanted androgenic outcomes.

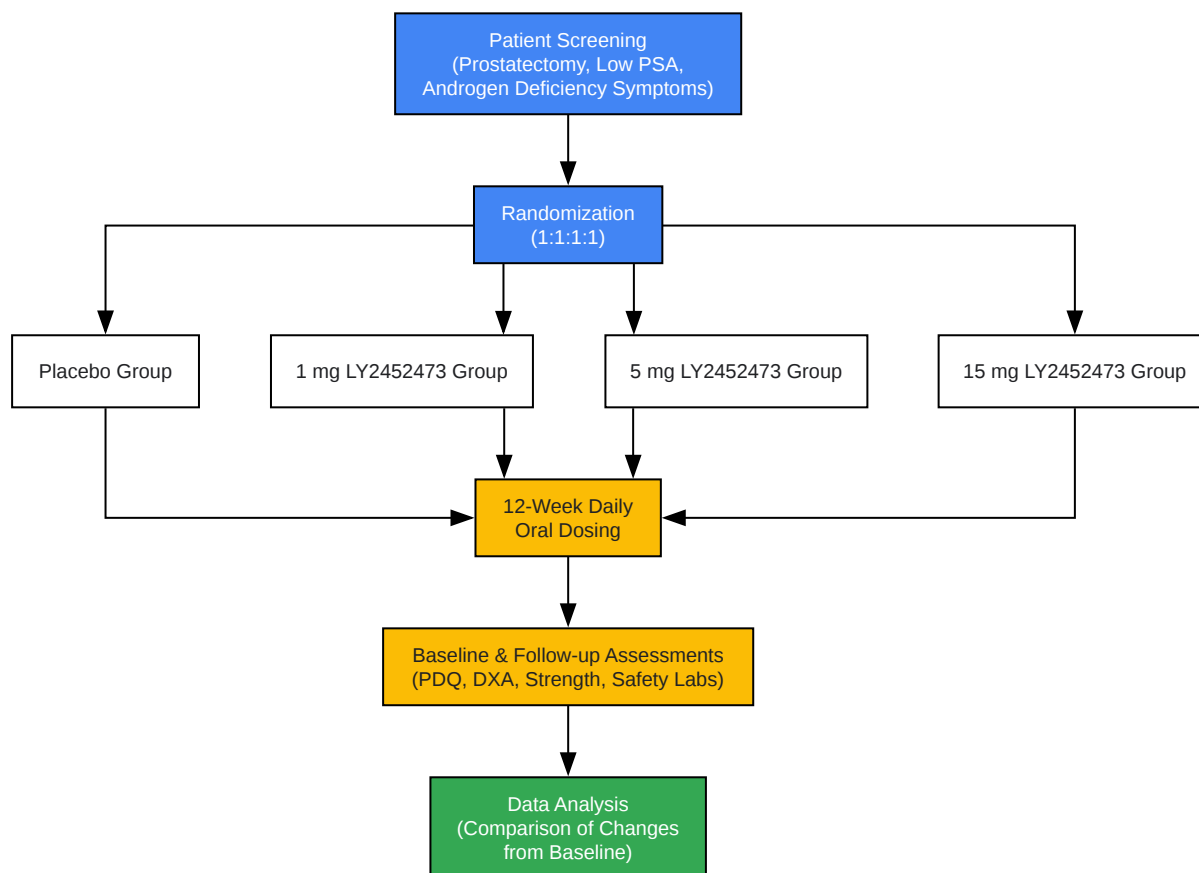


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Caption: Simplified signaling pathway of **LY2452473**.

Experimental Workflow of the NCT02499497 Trial

The workflow for the Phase II clinical trial of **LY2452473** involved several key stages from patient screening to final data analysis.



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Caption: Workflow of the NCT02499497 clinical trial.

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